

Spectroscopic Data for Mecarbinate: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Mecarbinate** (ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate), a significant intermediate in pharmaceutical synthesis, notably as a precursor to Arbidol Hydrochloride, and an agent with reported anti-hepatitis C virus (HCV) activity.[1][2][3] The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Mecarbinate**, along with the experimental protocols for these analyses.

Data Presentation

The spectroscopic data for **Mecarbinate** is summarized in the tables below, providing a clear and structured presentation for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Predicted			
1.30 - 1.45	Triplet	3H	-CH2-CH3
2.40 - 2.50	Singlet	3H	2-CH₃
3.60 - 3.70	Singlet	3H	N-CH₃
4.25 - 4.40	Quartet	2H	-CH2-CH3
6.70 - 6.80	Doublet of doublets	1H	Ar-H (C6-H)
6.90 - 7.00	Doublet	1H	Ar-H (C4-H)
7.20 - 7.30	Doublet	1H	Ar-H (C7-H)
8.00 - 9.00	Singlet (broad)	1H	-OH

¹³C NMR (Carbon-13 NMR)



Chemical Shift (ppm)	Assignment
Predicted	
10 - 15	2-CH₃
15 - 20	-CH2-CH3
30 - 35	N-CH₃
60 - 65	-CH2-CH3
100 - 105	C3
105 - 110	C7
110 - 115	C4
115 - 120	C6
130 - 135	C3a
140 - 145	C7a
150 - 155	C2
155 - 160	C5
165 - 170	C=O

Infrared (IR) Spectroscopy



Wavenumber (cm⁻¹)	Intensity	Assignment
Predicted		
3200 - 3550	Strong, Broad	O-H stretch (phenolic)
3100 - 3000	Medium	Aromatic C-H stretch
2980 - 2850	Medium	Aliphatic C-H stretch
1690 - 1630	Strong	C=O stretch (ester)
1600 - 1450	Medium to Strong	C=C stretch (aromatic)
1320 - 1210	Strong	C-O stretch (ester)
1200 - 1000	Medium	C-N stretch
900 - 675	Strong	Aromatic C-H bend (out-of- plane)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
234.112488	87.23	[M+H]+ (Molecular Ion)
206.081100	29.04	[M+H - C ₂ H ₄]+
188.070236	100.00	[M+H - C₂H₅OH]+
162.090683	38.04	Further fragmentation
161.082764	33.74	Further fragmentation

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of **Mecarbinate**.

NMR Spectroscopy

Sample Preparation: A sample of **Mecarbinate** (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.



Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker AM-300 spectrometer or equivalent.

¹H NMR Parameters:

Frequency: 300 MHz

Pulse Sequence: Standard single-pulse sequence

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-2 seconds

• Number of Scans: 16-64

¹³C NMR Parameters:

Frequency: 75 MHz

• Pulse Sequence: Proton-decoupled pulse sequence

Acquisition Time: 1-2 seconds

• Relaxation Delay: 2-5 seconds

Number of Scans: 1024-4096

IR Spectroscopy

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of **Mecarbinate** is finely ground with 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then compressed under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.



Parameters:

Spectral Range: 4000-400 cm⁻¹

• Resolution: 4 cm⁻¹

Number of Scans: 16-32

 A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation: A dilute solution of **Mecarbinate** is prepared by dissolving a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low µg/mL or ng/mL range.

Instrumentation: Mass spectra are obtained using a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Parameters (LC-MS/ESI):

Ionization Mode: Positive

Capillary Voltage: 3-4 kV

Cone Voltage: 20-40 V

Source Temperature: 100-150 °C

Desolvation Temperature: 250-350 °C

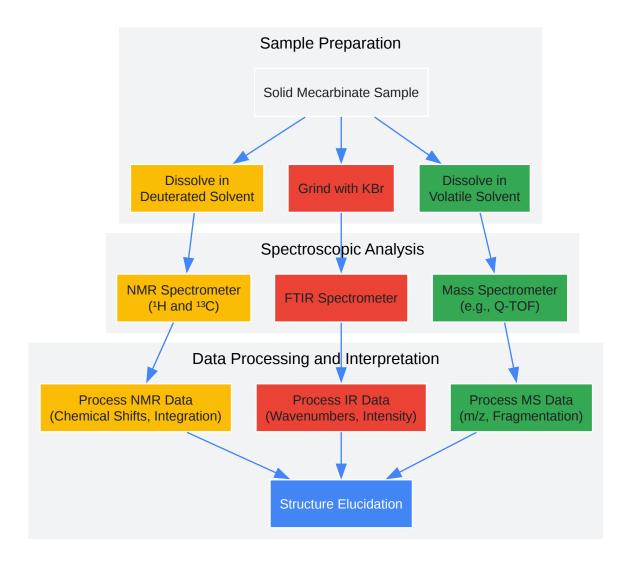
Mass Range: m/z 50-500

Visualization

Experimental Workflow for Spectroscopic Analysis



The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like **Mecarbinate**.



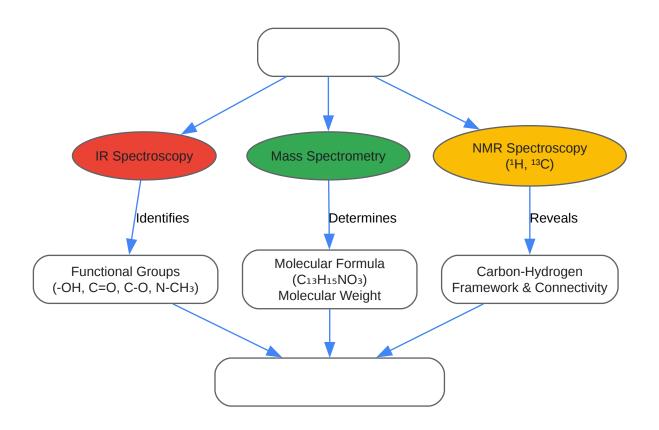
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Caption: Workflow for Spectroscopic Analysis of **Mecarbinate**.

Logical Relationship of Spectroscopic Techniques for Structural Elucidation

The following diagram illustrates the complementary nature of NMR, IR, and MS in determining the structure of an organic molecule.





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Caption: Logic of Structural Elucidation using Spectroscopy.

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